Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
CAS No.: 900013-10-7
Cat. No.: VC4229901
Molecular Formula: C19H18FNO6S2
Molecular Weight: 439.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900013-10-7 |
|---|---|
| Molecular Formula | C19H18FNO6S2 |
| Molecular Weight | 439.47 |
| IUPAC Name | ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C19H18FNO6S2/c1-4-27-19(22)17-18(16-12(20)6-5-7-15(16)28-17)29(23,24)21-13-9-8-11(25-2)10-14(13)26-3/h5-10,21H,4H2,1-3H3 |
| Standard InChI Key | MMNCHJLHMRYOTJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=C(C=C3)OC)OC |
Introduction
Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound with a unique molecular structure, featuring a benzothiophene core substituted with various functional groups. This compound belongs to the class of sulfonamide derivatives, which are known for their biological activity and therapeutic potential. The compound's CAS number is 900013-10-7, and its molecular formula is C19H18FNO6S2, with a molecular weight of 439.5 g/mol .
Synthesis and Reactivity
The synthesis of Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. These steps may include the formation of the benzothiophene core, sulfonamide formation, fluorination, and esterification. The synthesis process requires careful control of reaction conditions to ensure high yields and purity of the final product.
Biological Activity and Potential Applications
Compounds with similar structures to Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate have shown significant biological activity, particularly in the context of cancer treatment and other diseases influenced by kinase activity. The specific structural features of these compounds suggest they may be useful in targeting certain biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume